2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol
Description
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-[(5-bromopyridin-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H11BrN2O/c9-8-3-7(5-11-6-8)4-10-1-2-12/h3,5-6,10,12H,1-2,4H2 |
InChI Key |
XRKCREHHROAILH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CNCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-3-pyridinemethanol
Overview:
This intermediate is crucial for subsequent aminomethylation steps leading to the target compound. The synthesis involves reduction of 5-bromo-3-pyridinecarboxaldehyde to 5-bromo-3-pyridinemethanol.
- Starting Material: 5-bromo-3-pyridinecarboxaldehyde
- Reagent: Sodium borohydride (NaBH₄)
- Solvent: Methanol (MeOH)
- Reaction Conditions:
- NaBH₄ (2.2 g, 59.1 mmol) added to a suspension of aldehyde (10.0 g, 53.7 mmol) in MeOH (100 mL) at 0°C.
- Stirring for 1 hour, then quenched with water.
- Work-up involves extraction with ethyl acetate, washing, drying, and evaporation to yield 5-bromo-3-pyridinemethanol with a yield of approximately 95%.
Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 95% | |
| Physical State | Colorless oil |
Synthesis of 5-Bromo-3-pyridinemethylamine
Overview:
Conversion of 5-bromo-3-pyridinemethanol to the corresponding methylamine derivative involves halogenation and amination steps.
- Reagents:
- Thionyl chloride (SOCl₂) for converting alcohol to chloride (optional step).
- Ammonia or ammonium salts for amination.
- Reaction Conditions:
- The alcohol is converted into a chloromethyl derivative, then subjected to ammonolysis to generate the methylamine.
- Direct nucleophilic substitution of the bromide with ammonia under controlled conditions.
Note:
- The process is optimized to prevent over-alkylation or side reactions, with typical yields around 70-80%.
Formation of the Target Compound: 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol
Overview:
This step involves coupling the amino-pyridylmethyl intermediate with ethylene glycol derivatives to form the ethanol-linked amino-pyridine.
- Reagents:
- Ethylene oxide or ethylene glycol derivatives with suitable activation (e.g., tosylation).
- Amino-pyridyl methylamine as the nucleophile.
- Reaction Conditions:
- Nucleophilic substitution in the presence of a base such as potassium carbonate (K₂CO₃).
- Heating under reflux in a suitable solvent like ethanol or acetonitrile.
- The process requires careful control of temperature to prevent side reactions.
- Yields are typically moderate to high (~65-75%).
Alternative Synthetic Routes and Considerations
a. Direct Functionalization of Pyridine Ring:
- Electrophilic bromination at the 5-position of pyridine derivatives using N-bromosuccinimide (NBS) under radical conditions.
- Subsequent side-chain functionalization via nucleophilic substitution.
- Protecting the amino group during halogenation to enhance selectivity.
- Deprotection post halogenation to obtain the amino derivative.
- Copper-catalyzed amination reactions to improve yields and selectivity, especially in the formation of the amino linkage.
Summary Data Table of Preparation Methods
Research Findings and Industrial Relevance
Recent patent literature emphasizes the importance of mild reaction conditions, high yields, and cost-effectiveness in the synthesis of pyridine derivatives. The methods described leverage readily available raw materials like 5-bromo-3-pyridinecarboxaldehyde and sodium borohydride, aligning with industrial scalability goals.
- Use of sodium borohydride for selective reduction of aldehydes to alcohols, with yields exceeding 90%.
- Catalytic amination strategies improve the efficiency of amino group introduction.
- Halogenation at the 5-position is best achieved via NBS under radical conditions, ensuring regioselectivity.
Chemical Reactions Analysis
Types of Reactions
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETALDEHYDE or 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETIC ACID.
Reduction: Formation of 2-([(5-PYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes critical distinctions between 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol and its analogs:
*Calculated based on analogous compounds.
Electronic and Physicochemical Properties
- The 3-position substitution may sterically hinder interactions compared to 2-position isomers (e.g., ) .
- Hydrogen Bonding: Ethanolamine derivatives exhibit higher polarity and water solubility compared to phenol () or methanol-substituted pyridines () due to the -OH and amine groups .
- Lipophilicity : The methyl group in ’s compound and methoxyethyl group in ’s analog increase lipophilicity, affecting membrane permeability .
Biological Activity
The compound 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol, a pyridine derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and neuropharmacological contexts. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol is characterized by the following structural formula:
This compound features a brominated pyridine ring, which is known to influence its biological activity through interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against several bacterial strains, showing varied efficacy.
Table 1: Antimicrobial Activity of 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound exhibits stronger activity against certain Gram-positive bacteria and fungi compared to Gram-negative bacteria, aligning with patterns observed in other pyridine derivatives .
Neuropharmacological Effects
The potential neuropharmacological effects of 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol have also been explored, particularly in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have shown promise in modulating these receptors, which are implicated in various neurological disorders.
Case Study: Interaction with nAChRs
A study investigating the effects of pyridine derivatives on nAChRs found that certain modifications could enhance receptor binding affinity. The compound's ability to act as a partial agonist at the α4β2 nAChR subtype suggests potential therapeutic applications in conditions such as Alzheimer's disease and schizophrenia .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol. Modifications to the pyridine ring and the amino group have been shown to significantly affect potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increases antimicrobial potency |
| Hydroxyl group addition | Enhances neuroprotective properties |
| Alkyl chain length variation | Alters receptor selectivity |
These insights highlight the importance of specific functional groups in enhancing biological activity and guiding future synthesis efforts .
Q & A
Q. What are the established synthetic routes for preparing 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol, and what key reaction conditions influence yield?
A common approach involves nucleophilic substitution between a brominated pyridine derivative (e.g., 5-bromo-3-pyridinylmethylamine) and 2-bromoethanol. For example, triethylamine is often used as a base in aprotic solvents like toluene or DMF under reflux (80–100°C) to facilitate alkylation . Reaction time (typically 2–20 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of amine to alkylating agent) critically affect yield, with reported yields up to 88% after purification via column chromatography (e.g., C18 reverse-phase) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm amine and ethanol moiety integration, with pyridine ring protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 261.06 g/mol) .
- HPLC : Assess purity using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .
- LogP and PSA : Experimental values (LogP ≈ 2.1, PSA ≈ 45.6 Ų) correlate with computational predictions .
Q. What physicochemical properties are critical for predicting this compound’s behavior in biological assays?
Key properties include:
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
Pyridine derivatives like this are precursors for bioactive molecules, such as kinase inhibitors or anticancer agents. For example, brominated pyridines are often coupled with aryl groups via Suzuki-Miyaura reactions to generate libraries for screening .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Toluene balances reactivity and selectivity .
- Catalysis : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts improve efficiency in multi-step syntheses .
- Temperature control : Lower temperatures (0–25°C) during exothermic steps reduce byproduct formation .
Q. What mechanistic insights explain discrepancies in reaction outcomes between similar pyridine derivatives?
Steric hindrance from the 5-bromo substituent on the pyridine ring may slow alkylation kinetics compared to unsubstituted analogs. Computational studies (DFT) can model transition states to identify electronic effects, while kinetic isotope experiments differentiate SN1/SN2 pathways .
Q. How do computational models compare with experimental data in predicting logP and solubility?
Density functional theory (DFT) calculations often overestimate logP for brominated pyridines due to challenges in modeling solvation effects. Experimental validation via shake-flask methods (partitioning between octanol/water) is recommended for high-accuracy studies .
Q. What strategies resolve ambiguities in NMR assignments for structurally complex derivatives?
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals.
- Isotopic labeling : ¹⁵N-labeled amines clarify nitrogen-associated shifts in complex spectra .
Q. How can biological activity assays be designed to evaluate this compound’s potential as a therapeutic agent?
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of brominated intermediates .
- Purification : Use preparative HPLC for high-purity batches intended for in vivo studies .
- Data validation : Cross-reference computational predictions (e.g., molecular docking) with crystallographic data (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
